REACTION_CXSMILES
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[N:1]1[CH:2]=[CH:3][N:4]2[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6][C:5]=12.C1C(=O)N([Cl:24])C(=O)C1>C1(C)C=CC=CC=1>[Cl:24][C:3]1[N:4]2[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6][C:5]2=[N:1][CH:2]=1
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Name
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Quantity
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1.563 g
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Type
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reactant
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Smiles
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N=1C=CN2C1CN(CC2)C(=O)OC(C)(C)C
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Name
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Quantity
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0.935 g
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Type
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reactant
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Smiles
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C1CC(=O)N(C1=O)Cl
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Name
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Quantity
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30 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvents were removed in vacuo
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Type
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CUSTOM
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Details
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the residue was purified by flash chromatography (Isolera, 50 g, 0-100% ethyl acetate/iso-hexane)
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Type
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CUSTOM
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Details
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to afford product in 1.55 g
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Name
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Type
|
|
Smiles
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ClC1=CN=C2N1CCN(C2)C(=O)OC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |